2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at three key positions:
- 2-Methyl group: Enhances steric bulk and influences ring conformation.
- 3-Carboxylate ester (2-methoxyethyl): Affects solubility and metabolic stability compared to smaller esters like methyl.
The compound’s molecular formula is C₂₀H₁₉BrO₅, with a molecular weight of 443.27 g/mol. Its structure is optimized for interactions with biological targets, leveraging bromine’s electronegativity and the ester’s balance between hydrophilicity and lipophilicity.
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMBNFJARNGQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxyethyl and bromophenyl groups through a series of substitution reactions. The final step involves esterification to form the carboxylate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and structurally related benzofuran derivatives:
Key Observations
Halogen Effects: Bromine vs. Chlorine: Brominated analogs (e.g., target compound vs. ’s chlorinated derivative) exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . notes that brominated benzofurans show lower cytotoxicity than non-halogenated precursors but retain antifungal activity, suggesting a trade-off between toxicity and bioactivity .
Smaller esters (e.g., methyl) may favor rapid clearance, as seen in methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potent antimicrobial activity .
In contrast, acetyloxy () or methoxy groups () offer less steric bulk but different electronic profiles .
Biological Activity Trends: Antimicrobial Activity: Halogenated derivatives (e.g., ’s tribromo analogs) show efficacy against Gram-positive bacteria and fungi, likely due to halogen-induced membrane disruption . Cytotoxicity: Brominated compounds in exhibit moderate cytotoxicity, while sulfinyl analogs () demonstrate broader antitumor activity, highlighting the role of non-halogen substituents .
Contradictions and Limitations
Biological Activity
2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, with the chemical formula and CAS No. 308296-12-0, is a synthetic compound that exhibits notable biological activities. This compound belongs to the benzofuran class, which has been explored for various pharmacological properties, including anti-inflammatory, analgesic, and potential anti-cancer effects.
Chemical Structure and Properties
The structure of this compound includes a benzofuran moiety substituted with a bromophenyl group and an ester functional group. The presence of these substituents is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with biological targets involved in inflammatory pathways and cell signaling. Preliminary studies suggest that it may inhibit specific enzymes or receptors that play a role in inflammation and cancer progression.
Pharmacological Studies
-
Anti-inflammatory Activity :
- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- A study conducted on animal models demonstrated significant reductions in edema and pain responses when treated with this compound compared to controls.
-
Anticancer Potential :
- Research indicates that the compound may induce apoptosis in certain cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process.
-
Neuroprotective Effects :
- Some studies have suggested neuroprotective properties, potentially beneficial in conditions like Parkinson's disease, although more research is needed to confirm these effects.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats, administration of this compound significantly reduced paw swelling induced by carrageenan injection. The results indicated a dose-dependent response, with higher doses yielding better outcomes.
Case Study 2: Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations of 10 µM and above, there was a marked decrease in cell proliferation and an increase in apoptotic markers within 24 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
